molecular formula C10H14N8O6S4 B12916293 N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide

N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide

Cat. No.: B12916293
M. Wt: 470.5 g/mol
InChI Key: PGIDAMSMMKWTEX-UHFFFAOYSA-N
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Description

N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide is a bis-thiadiazole derivative characterized by two 5-sulfamoyl-1,3,4-thiadiazol-2-yl moieties linked via an adipamide (hexanediamide) bridge. The compound belongs to the sulfonamide class, known for their biological activities, particularly enzyme inhibition and antimicrobial effects.

Properties

Molecular Formula

C10H14N8O6S4

Molecular Weight

470.5 g/mol

IUPAC Name

N',N'-bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hexanediamide

InChI

InChI=1S/C10H14N8O6S4/c11-5(19)3-1-2-4-6(20)18(7-14-16-9(25-7)27(12,21)22)8-15-17-10(26-8)28(13,23)24/h1-4H2,(H2,11,19)(H2,12,21,22)(H2,13,23,24)

InChI Key

PGIDAMSMMKWTEX-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)N(C1=NN=C(S1)S(=O)(=O)N)C2=NN=C(S2)S(=O)(=O)N)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide typically involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-amine with adipoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Structural Features

  • N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide: Two 1,3,4-thiadiazole rings with sulfamoyl (-SO₂NH₂) substituents.
  • Acetazolamide (N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) :
    • Single 1,3,4-thiadiazole ring with sulfamoyl group.
    • Acetamide (-NHCOCH₃) substituent.
  • Other Thiadiazole Derivatives (e.g., N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide):
    • Varied substituents (e.g., acetyl, methyl, phenyl groups) influencing solubility and activity .
Physicochemical Properties
Compound Solubility Molecular Weight Key Functional Groups
N1,N1-Bis(5-sulfamoyl…adipamide Likely low (inferred from structure) ~532.5 g/mol Sulfamoyl, thiadiazole, adipamide
Acetazolamide Very slightly soluble in water 222.25 g/mol Sulfamoyl, thiadiazole, acetamide
Generic Thiadiazole Derivatives Varies (e.g., acetyl groups improve solubility) 250–400 g/mol Acetyl, methyl, phenyl

Notes:

  • Sulfamoyl groups enhance hydrogen-bonding capacity, which may improve target binding but could also limit membrane permeability .

Biological Activity

N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. This article explores the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N7O6S4C_8H_9N_7O_6S_4, with a molecular weight of 427.46 g/mol. The compound features two thiadiazole rings substituted with sulfamoyl groups, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the sulfamoyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown that compounds with similar structures can effectively combat various pathogens, suggesting that this compound may share this property.

Anticonvulsant Activity

Thiadiazole derivatives have been investigated for their potential as anticonvulsants. A study highlighted that certain modifications in the thiadiazole structure could lead to enhanced anticonvulsant effects. For instance, compounds derived from 1,3,4-thiadiazole exhibited significant activity in seizure models. The efficacy of this compound in such models could be promising based on structural similarities to known active compounds .

Case Studies and Research Findings

Study Findings
Malygin et al. (2020)Synthesized derivatives of 1,3,4-thiadiazole showed enhanced anticonvulsant activity compared to traditional drugs like valproic acid .
Gowda et al. (2020)Investigated various thiadiazole derivatives for antimicrobial activity; compounds exhibited significant inhibition against multiple bacterial strains .
Sarafroz et al. (2019)Reported on the synthesis of quinazolinone derivatives from thiadiazoles with potent neuroprotective and anticonvulsant effects .

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